N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This interaction can lead to anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been shown to affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide.
Result of Action
Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities . They can also demonstrate potent effects on human tumor cell lines .
Action Environment
The concentration of the compound can affect its inhibition efficiency . Additionally, the substituent effect, which refers to the effect of substituent groups on the properties of a molecule, can also influence its inhibition efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 6-(methylthio)benzo[d]thiazol-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological studies due to its potential anti-inflammatory, antimicrobial, and anticancer activities. It can interact with various biological targets, making it a valuable candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its unique properties make it suitable for applications in electronics and materials science .
Comparison with Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- N-(6-nitrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide
Comparison: Compared to its analogs, N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide exhibits unique properties due to the presence of the methylthio group. This group can influence the compound’s electronic properties, reactivity, and biological activity. For example, the methylthio group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS3/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZDHBMQPFHEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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